1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound belonging to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrazine ring, with a cyclobutyl group attached to the nitrogen atom at position 1. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by the introduction of the cyclobutyl group. One common synthetic route starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. This is followed by the condensation of the pyrazole with a suitable diamine or dicarbonyl compound to form the pyrazine ring. The cyclobutyl group can then be introduced through alkylation reactions using cyclobutyl halides under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as halides or amines under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor and in the development of new drugs for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell growth, differentiation, and survival. This makes it a promising candidate for the development of new therapeutic agents for diseases such as cancer .
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:
1-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazole ring but is fused with a pyrimidine ring instead of a pyrazine ring.
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyridine: This compound has a pyrazole ring fused with a pyridine ring. .
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-cyclobutylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13) |
InChI Key |
FTCVXJMYTYUHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=NC=CN=C3C(=N2)N |
Origin of Product |
United States |
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